1-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}pyrrolidine dihydrochloride

Catalog No.
S3020312
CAS No.
2093582-30-8
M.F
C11H18Cl2N4
M. Wt
277.19
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}pyrroli...

CAS Number

2093582-30-8

Product Name

1-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}pyrrolidine dihydrochloride

IUPAC Name

3-pyrrolidin-1-yl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine;dihydrochloride

Molecular Formula

C11H18Cl2N4

Molecular Weight

277.19

InChI

InChI=1S/C11H16N4.2ClH/c1-2-6-15(5-1)11-7-9-8-12-4-3-10(9)13-14-11;;/h7,12H,1-6,8H2;2*1H

InChI Key

KERBEXMSGZNRFK-UHFFFAOYSA-N

SMILES

C1CCN(C1)C2=NN=C3CCNCC3=C2.Cl.Cl

Solubility

not available

Pharmacological Applications of Pyridazinones

Antimicrobial Activity: Pyridazinones have been reported to possess antimicrobial properties . .

Antidepressant and Anti-hypertensive Activity: Some pyridazinone derivatives have been found to have antidepressant and anti-hypertensive effects . The methods of application would typically involve oral administration of the compound, but the specific dosage and treatment regimen would depend on various factors including the specific compound and the patient’s condition.

Anticancer Activity: Certain pyridazinone derivatives have shown anticancer activity . The compounds could potentially be administered as part of a chemotherapy regimen, but the specific methods of application and experimental procedures would depend on the type of cancer being treated.

Antiplatelet Activity: Pyridazinones have also been found to have antiplatelet effects . This could potentially make them useful in the treatment of conditions such as heart disease and stroke.

Antifungal Activity: Some pyridazinone derivatives have antifungal properties . The specific methods of application and experimental procedures would depend on the type of fungal infection being treated.

Antitubercular Activity: Pyridazinones have been reported to have antitubercular properties . They could potentially be used in the treatment of tuberculosis, but the specific methods of application and experimental procedures would depend on various factors including the specific compound and the patient’s condition.

1-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}pyrrolidine dihydrochloride is a chemical compound characterized by its unique structural framework, which includes a pyrrolidine ring and a pyrido[4,3-c]pyridazine moiety. The compound has the molecular formula C9_9H14_{14}N4_4 and a molecular weight of 178.23 g/mol. Its dihydrochloride salt form enhances its solubility in water, making it suitable for various biological applications and research purposes.

Typical of pyrrolidine derivatives. These include:

  • Alkylation: The nitrogen atom in the pyrrolidine ring can be alkylated using alkyl halides to form various derivatives.
  • Nucleophilic Substitution: The presence of the pyrido[4,3-c]pyridazine moiety allows for potential nucleophilic attack on electrophilic centers.
  • Cyclization Reactions: The compound may participate in cyclization reactions to form more complex heterocyclic structures.

Research indicates that compounds similar to 1-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}pyrrolidine dihydrochloride exhibit significant biological activities. They are primarily studied for their potential as:

  • Antidepressants: Due to their interaction with serotonin receptors.
  • Antitumor Agents: Some derivatives have shown activity against various cancer cell lines.
  • Neuroprotective Agents: Potential applications in neurodegenerative diseases have been explored.

The synthesis of 1-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}pyrrolidine dihydrochloride typically involves multi-step organic reactions:

  • Formation of Pyrido[4,3-c]pyridazine: This can be achieved through condensation reactions involving appropriate precursors.
  • Pyrrolidine Ring Formation: The pyrrolidine ring can be synthesized via cyclization of amines with carbonyl compounds.
  • Salt Formation: The final step involves converting the base form into the dihydrochloride salt by treatment with hydrochloric acid.

1-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}pyrrolidine dihydrochloride has several applications:

  • Pharmaceutical Research: Used as a lead compound in drug development targeting neurological disorders and cancer.
  • Biochemical Studies: Serves as a probe in studies involving receptor binding and enzyme inhibition.
  • Material Science: Potential use in the development of new materials due to its unique chemical structure.

Interaction studies have shown that 1-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}pyrrolidine dihydrochloride interacts with various biological targets:

  • Serotonin Receptors: Exhibits affinity towards serotonin transporters and receptors implicated in mood regulation.
  • Enzymatic Pathways: May inhibit specific enzymes involved in metabolic pathways relevant to cancer progression.

Several compounds share structural similarities with 1-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}pyrrolidine dihydrochloride. Below is a comparison highlighting its uniqueness:

Compound NameStructureUnique Features
1-Methyl-4-(5H-pyrido[4,3-c]pyridazin-3-yl)piperidineStructureContains a piperidine ring instead of pyrrolidine
2-(5H-pyrido[4,3-c]pyridazin-3-yl)ethanamineStructureLacks the cyclic structure of pyrrolidine
5-(Pyrido[4,3-c]pyridazin-3-yl)-1H-pyrazoleStructureIncorporates a pyrazole ring instead of pyrrolidine

Uniqueness

1-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}pyrrolidine dihydrochloride stands out due to its dual-ring structure combining both pyrrolidine and pyrido[4,3-c]pyridazine components. This unique combination may confer distinct pharmacological properties that are not present in other similar compounds.

Dates

Modify: 2023-08-17

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